5-Methyl-2,6-diphenylcyclohex-2-EN-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143674-70-8 |
|---|---|
Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
5-methyl-2,6-diphenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H18O/c1-14-12-13-17(15-8-4-2-5-9-15)19(20)18(14)16-10-6-3-7-11-16/h2-11,13-14,18H,12H2,1H3 |
InChI Key |
WBECLIBDKFXZLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methyl 2,6 Diphenylcyclohex 2 En 1 One and Its Analogs
Retrosynthetic Strategies for the 5-Methyl-2,6-diphenylcyclohex-2-EN-1-one Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections.
Key Disconnections and Precursor Identification
The core structure of this compound is an α,β-unsaturated ketone within a six-membered ring. A powerful and widely used method for the formation of such systems is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation wikipedia.orgjk-sci.compressbooks.publibretexts.org. This suggests a primary disconnection of the cyclohexenone ring.
The most logical retrosynthetic disconnections for the target molecule are based on the reverse of the Robinson annulation. This leads to the identification of two key precursor fragments:
Disconnection 1 (based on Michael addition): The primary disconnection breaks the bond between the alpha-carbon of the original ketone and the beta-carbon of the α,β-unsaturated system. This reveals a 1,5-dicarbonyl intermediate.
Disconnection 2 (based on Aldol condensation): A subsequent disconnection of the 1,5-dicarbonyl intermediate breaks the molecule down into two simpler carbonyl-containing precursors.
Applying this strategy to this compound, the retrosynthetic pathway identifies the following precursors:
Chalcone derivative (Michael acceptor): Benzaldehyde and acetophenone can react via a Claisen-Schmidt condensation to form 1,3-diphenylprop-2-en-1-one (chalcone). This molecule serves as the α,β-unsaturated ketone.
Ketone (Michael donor): The remaining three carbons, including the methyl group, can originate from a ketone. Specifically, 4-phenylbutan-2-one would provide the necessary carbon framework and the phenyl group at position 6. The enolate of this ketone would act as the nucleophile in the Michael addition.
An alternative disconnection could involve a different bond cleavage, but the Robinson annulation pathway is one of the most efficient and convergent strategies for this class of compounds researchgate.net.
| Target Molecule | Key Disconnections | Precursors Identified |
| This compound | Michael Addition, Aldol Reaction | 1,3-Diphenylprop-2-en-1-one (Chalcone) and 4-Phenylbutan-2-one |
Strategic Planning for Stereocontrol
The target molecule, this compound, possesses two stereocenters at positions 5 and 6. The relative and absolute stereochemistry of these centers must be controlled during the synthesis.
Relative Stereocontrol: The Michael addition step is crucial for establishing the relative stereochemistry of the two stereocenters. The reaction can proceed through different transition states, leading to either syn or anti diastereomers of the 1,5-dicarbonyl intermediate. The choice of reaction conditions, including the base, solvent, and temperature, can influence this diastereoselectivity. For instance, the use of bulky bases or specific solvents can favor one transition state over the other, leading to a higher yield of the desired diastereomer. Subsequent cyclization via the intramolecular aldol condensation then locks in this relative stereochemistry.
Absolute Stereocontrol: To achieve enantioselective synthesis, a chiral auxiliary, a chiral catalyst, or a chiral substrate is required.
Chiral Catalysts: The use of chiral organocatalysts, such as proline derivatives, has been shown to be effective in promoting asymmetric Robinson annulations jk-sci.com. These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the starting materials to direct the stereochemical outcome of the key bond-forming steps. After the desired stereochemistry is set, the auxiliary is removed.
Strategic planning for stereocontrol is paramount for the synthesis of a single, desired stereoisomer of this compound.
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in a convergent and efficient manner, often through cascade or multicomponent reactions.
Base-Catalyzed Annulation Reactions
The Robinson annulation is a classic example of a base-catalyzed annulation reaction that is highly applicable to the synthesis of this compound wikipedia.orgresearchgate.net. The reaction sequence begins with the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation jk-sci.compressbooks.publibretexts.org.
For the synthesis of the target molecule, the reaction would proceed as follows:
Enolate Formation: A base, such as sodium ethoxide or potassium hydroxide, deprotonates 4-phenylbutan-2-one to form the corresponding enolate.
Michael Addition: The enolate acts as a nucleophile and attacks the β-carbon of 1,3-diphenylprop-2-en-1-one (chalcone). This conjugate addition forms a 1,5-dicarbonyl intermediate.
Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl intermediate, in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the carbonyl groups, which then attacks the other carbonyl group to form a six-membered ring.
Dehydration: The resulting β-hydroxy ketone readily dehydrates, often under the reaction conditions, to yield the final α,β-unsaturated ketone, this compound.
The efficiency of this process can be influenced by the choice of base, solvent, and reaction temperature.
| Step | Reactants | Product |
| Enolate Formation | 4-Phenylbutan-2-one, Base | Enolate of 4-Phenylbutan-2-one |
| Michael Addition | Enolate, 1,3-Diphenylprop-2-en-1-one | 1,5-Dicarbonyl intermediate |
| Intramolecular Aldol | 1,5-Dicarbonyl intermediate, Base | β-Hydroxy ketone intermediate |
| Dehydration | β-Hydroxy ketone intermediate | This compound |
Domino and Multicomponent Reaction Sequences
Domino and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants nih.govresearchgate.net. These reactions are characterized by their high atom economy and operational simplicity.
For the synthesis of substituted cyclohexenones, a multicomponent approach could involve the reaction of an aldehyde, a ketone, and a Michael acceptor in a one-pot process. This strategy avoids the isolation of intermediates and can significantly reduce the number of synthetic steps.
The Robinson annulation is a prime example of a Michael-Aldol cascade reaction wikipedia.orgpressbooks.pub. This sequence is a powerful tool for the construction of six-membered rings. The reaction initiates with a Michael addition, which creates the substrate for a subsequent intramolecular aldol condensation.
Recent advancements in organocatalysis have enabled the development of highly enantioselective Michael-Aldol cascades, providing access to chiral cyclohexenone derivatives with high optical purity.
Michael-Knoevenagel Condensation Approaches
The tandem Michael-Knoevenagel condensation reaction represents a powerful and atom-economical strategy for the construction of polysubstituted cyclohexenone rings. This one-pot sequence typically involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular Knoevenagel condensation. This approach allows for the rapid assembly of complex cyclic systems from simple, acyclic precursors.
In the context of synthesizing this compound, a plausible Michael-Knoevenagel approach would involve the reaction of a β-ketoester or a 1,3-dicarbonyl compound with an appropriate α,β-unsaturated ketone. The initial Michael addition would be followed by an intramolecular cyclization and subsequent dehydration to afford the desired cyclohexenone core. The strategic selection of substrates and reaction conditions is crucial for achieving high yields and controlling the regioselectivity of the annulation. The use of a base or an acid catalyst is typically required to facilitate both the Michael addition and the subsequent condensation step. Greener and more efficient procedures often utilize aqueous media and mild catalysts, such as diethylamine, to promote these tandem reactions.
Catalytic Asymmetric Synthesis
The demand for enantiomerically pure pharmaceuticals has driven the development of catalytic asymmetric methods for the synthesis of chiral molecules. For this compound, which possesses stereogenic centers, the ability to control the absolute stereochemistry during its synthesis is of significant interest. Both organocatalysis and transition-metal catalysis have emerged as powerful tools for achieving high levels of enantioselectivity in the formation of substituted cyclohexenones.
Organocatalytic Strategies for Enantioselective Access
Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has revolutionized asymmetric synthesis. wiley-vch.de For the enantioselective synthesis of cyclohexenone derivatives, chiral amines and their derivatives have proven to be particularly effective. These catalysts can activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions.
Quinine and its derivatives, particularly when incorporated into bifunctional catalysts like squaramides and thioureas, are highly effective in promoting enantioselective reactions. uva.esrsc.orgnih.gov These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction. Quinine-derived squaramide organocatalysts have been successfully employed in asymmetric Mannich reactions and Michael/annulation cascades to produce highly enantioenriched heterocyclic compounds. uva.esnih.gov
A hypothetical asymmetric synthesis of this compound could involve a Michael addition of a nucleophile to an α,β-unsaturated ketone, catalyzed by a quinine-derived squaramide. The catalyst would be expected to control the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in excess.
Table 1: Representative Chiral Amine Catalysts in Asymmetric Synthesis
| Catalyst Type | Example Catalyst | Typical Application |
| Proline Derivative | L-Proline | Asymmetric Aldol and Mannich Reactions |
| Cinchona Alkaloid | Quinine | Asymmetric Michael Additions |
| Bifunctional Catalyst | Quinine-derived Squaramide | Enantioselective Mannich and Michael Reactions |
Iminium ion catalysis is a powerful strategy for the activation of α,β-unsaturated aldehydes and ketones towards nucleophilic attack. rsc.orgacs.org Chiral secondary amines react with the carbonyl group of the substrate to form a transient, chiral iminium ion. This iminium ion is more electrophilic than the starting carbonyl compound, and the steric environment created by the chiral catalyst directs the incoming nucleophile to one face of the molecule, thus inducing enantioselectivity.
This activation mode is central to many organocatalytic reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions. pkusz.edu.cn The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, making it more susceptible to attack by weak nucleophiles. Following the nucleophilic addition, the catalyst is regenerated through hydrolysis of the resulting enamine. A one-pot cascade reaction involving iminium ion formation can lead to the stereoselective synthesis of complex cyclic structures. nih.gov
Transition-Metal Catalysis in Cyclohexenone Formation
Transition-metal catalysis offers a complementary approach to organocatalysis for the synthesis of complex organic molecules. nih.govmdpi.com Various transition metals, including palladium, rhodium, ruthenium, and gold, have been employed to catalyze a wide range of transformations that can be applied to the synthesis of substituted cyclohexenones. mdpi.com These include cross-coupling reactions, cyclization reactions, and C-H activation/functionalization.
For the synthesis of this compound, a transition-metal catalyzed approach could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, to introduce the phenyl groups. Alternatively, a rhodium- or ruthenium-catalyzed [2+2+2] cycloaddition of an alkyne, an alkene, and carbon monoxide could potentially construct the cyclohexenone ring in a single step. The use of chiral ligands in these transition-metal catalyzed reactions can enable enantioselective synthesis.
Table 2: Comparison of Catalytic Asymmetric Strategies
| Strategy | Catalyst Type | Activation Mode | Advantages |
| Organocatalysis | Chiral Amines | Enamine/Iminium Ion Formation | Metal-free, mild conditions, high enantioselectivity |
| Transition-Metal Catalysis | Chiral Metal Complexes | Various (e.g., oxidative addition) | High efficiency, broad substrate scope |
Photochemical and Other Non-Traditional Synthetic Routes
Photochemical reactions offer unique opportunities for the construction of complex molecular architectures that may be difficult to access through traditional thermal methods. nih.gov The input of light energy can promote electronically excited states with distinct reactivity, enabling transformations such as cycloadditions, rearrangements, and C-H functionalizations under mild conditions.
A potential photochemical route to a diphenylcyclohexenone derivative could involve a [2+2] photocycloaddition between a styrenic compound and an enone, followed by a ring-opening or rearrangement of the resulting cyclobutane. While specific photochemical syntheses of this compound are not widely reported, the general principles of photochemistry suggest that such routes are plausible. For instance, photochemical macrocyclization has been used to synthesize strained paracyclophanes. nih.gov
Other non-traditional synthetic methods could include enzymatic catalysis or flow chemistry approaches. Biocatalysis, using enzymes to perform specific chemical transformations, can offer exceptional levels of stereoselectivity under environmentally benign conditions. Flow chemistry, where reactions are carried out in continuous-flow reactors, can provide advantages in terms of safety, scalability, and reaction optimization.
Stereospecific and Stereoselective Synthetic Pathways
The synthesis of this compound and its analogs, which possess multiple stereocenters, demands precise control over the three-dimensional arrangement of atoms. Stereospecific and stereoselective methods are paramount in achieving the desired isomeric purity, which is often crucial for their biological activity and material properties. These pathways are designed to favor the formation of a single stereoisomer out of many possibilities. Stereoselective reactions are those in which one stereoisomer is formed predominantly over others, while stereospecific reactions are those where the stereochemistry of the reactant dictates the stereochemistry of the product. uou.ac.in The development of such synthetic routes is a significant challenge in organic chemistry, as the number of possible stereoisomers increases exponentially with the number of stereocenters. nih.gov
Control of Multiple Stereocenters in Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, have emerged as a powerful and efficient strategy for constructing complex molecular frameworks like the cyclohexenone core from simple precursors in a single operation. nih.gov These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs only by virtue of the functionality generated in the previous step. This approach is highly atom-economical and minimizes waste by reducing the number of intermediate purification steps.
A significant advantage of cascade reactions is the potential to control the formation of multiple stereogenic centers in one pot. nih.gov For instance, organocatalytic one-pot sequences involving Michael-Michael-addition reactions have been successfully employed to synthesize highly functionalized cyclohexanes bearing up to five contiguous stereocenters with excellent stereoselectivities. nih.gov The stereochemical outcome is governed by the chiral catalyst, which guides the reactants into a specific orientation in the transition state.
In the context of cyclohexanone (B45756) synthesis, a cascade inter–intramolecular double Michael strategy has been reported for the reaction between curcumins and arylidenemalonates. beilstein-journals.orgresearchgate.net This process can lead to highly substituted cyclohexanones with complete diastereoselectivity in many cases. The proposed mechanism involves an initial intermolecular Michael addition, followed by a diastereoselective 6-endo-trig intramolecular Michael addition to form the six-membered ring, thereby setting the relative stereochemistry of the newly formed stereocenters. beilstein-journals.org
Table 1: Examples of Cascade Reactions in Cyclohexane Synthesis
| Reaction Type | Precursors | Key Features | Stereochemical Control |
|---|---|---|---|
| Organocatalytic Michael–Michael–1,2-addition | β-dicarbonyl compounds, nitroalkenes, α,α-dicyanoolefins | One-pot synthesis of cyclohexanes with five contiguous stereocenters. nih.gov | Excellent enantioselectivities using a bifunctional amino-squaramide catalyst. nih.gov |
| Cascade Double Michael Addition | Curcumins, Arylidenemalonates | Forms highly functionalized cyclohexanones. beilstein-journals.orgresearchgate.net | Complete diastereoselectivity in most cases, controlled by intramolecular cyclization. beilstein-journals.org |
Diastereoselective and Enantioselective Inductions
Achieving high levels of diastereoselectivity and enantioselectivity is a central goal in the synthesis of specific stereoisomers of this compound and related compounds.
Diastereoselective Induction: Diastereoselective reactions aim to produce a predominance of one diastereomer over others. In the synthesis of substituted cyclohexanones, this can be achieved through various strategies. For example, the deprotonation and subsequent alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid can proceed with high diastereoselectivity, yielding products where the newly introduced alkyl group is trans to the carboxylic acid. rsc.org Domino reactions, such as the double spirocyclization of N-arylamide derivatives, can also construct two quaternary centers with a high level of diastereoselectivity. nih.gov The choice of reagents and the steric hindrance of substituents can significantly influence which diastereomer is predominantly formed. nih.gov
Enantioselective Induction: Enantioselective synthesis focuses on the preferential formation of one enantiomer. This is often accomplished using chiral catalysts, reagents, or auxiliaries. Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts is an effective method for the enantioselective preparation of chiral 4-hydroxy-2-cyclohexenone derivatives. mdpi.com The enantiomeric excess (ee) in these reactions can be very high, indicating a strong preference for the formation of one enantiomer. mdpi.com
Biocatalysis offers another powerful tool for enantioselective synthesis. Ene-reductases have been used for the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via the desymmetrization of prochiral precursors. acs.org This enzymatic approach can generate valuable quaternary stereocenters with excellent enantioselectivities, often exceeding 99% ee. acs.org The enzyme's active site provides a chiral environment that precisely controls the stereochemical outcome of the reduction. youtube.com
Influence of Reaction Conditions on Stereoisomer Distribution
The distribution of stereoisomers produced in a chemical reaction is not solely dependent on the reactants and catalysts; it is also highly sensitive to the reaction conditions. youtube.com Factors such as the choice of solvent, reaction temperature, and the use of external energy sources like microwaves can profoundly influence the stereochemical outcome. youtube.comrsc.org
The solvent is not merely an inert medium but can play an active role in determining the stereoselectivity of a reaction. rsc.org Solvents can influence the stability of different transition states and intermediates, thereby altering the energy barrier for the formation of different stereoisomers. youtube.com The polarity, viscosity, and coordinating ability of a solvent can affect the conformation of reactants and catalysts. Investigations have shown that an equilibrium between distinct solute-solvent clusters can be the determining factor in stereoselectivity, and these clusters are the actual reactive species in the solution. rsc.org Therefore, a systematic screening of solvents is often a crucial step in optimizing the diastereomeric or enantiomeric ratio of a synthetic transformation.
Temperature: The temperature at which a reaction is conducted can have a significant impact on its stereoselectivity. youtube.com According to thermodynamic principles, lower temperatures generally favor the formation of the more stable product, often leading to enhanced stereoselectivity. youtube.com This is because at lower temperatures, there is less thermal energy available to overcome the activation energy barrier leading to the less favored stereoisomer.
Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and increase product yields. mdpi.comyoutube.com This technique is based on the efficient heating of polar materials through dielectric heating effects. anton-paar.com The rapid and uniform heating provided by microwaves can lead to different product distributions compared to conventional heating methods. youtube.com For the synthesis of cyclohexenone derivatives, microwave-assisted one-pot, three-component reactions have been shown to be highly efficient. The advantages include shorter reaction times, higher yields, and often cleaner reactions with fewer side products. anton-paar.com This method allows for rapid heating to temperatures far above the boiling point of the solvent in sealed vessels, which can accelerate reactions considerably. anton-paar.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
|---|---|---|---|
| Synthesis of Chalcones | 12 hours | 4–6 minutes | Significant increase in yield. |
| Synthesis of Cyclohexenone derivatives | Not specified | 6–8 minutes | Yields of 60-95%. |
Chemical Reactivity and Functional Group Transformations
Mechanistic Investigations of Electrophilic and Nucleophilic Reactions
The core structure of substituted cyclohexenones is often assembled through a sequence of nucleophilic and electrophilic reactions. The foundational route to many cyclohexenone derivatives is the Robinson annulation, which masterfully combines a Michael addition and an intramolecular aldol (B89426) condensation. jove.com
The formation of the 5-Methyl-2,6-diphenylcyclohex-2-en-1-one skeleton can be conceptually understood through the principles of the Michael addition. This reaction involves the nucleophilic addition of an enolate to an α,β-unsaturated carbonyl compound. jove.com In a plausible synthesis, an enolate derived from a ketone containing a methyl group at the α-position would act as the Michael donor. This nucleophile would attack an appropriate α,β-unsaturated acceptor, such as a vinyl ketone, establishing a key carbon-carbon bond and forming a 1,5-dicarbonyl intermediate. This intermediate is then primed for the subsequent cyclization step.
The mechanism begins with the deprotonation of the donor molecule by a base to generate a resonance-stabilized enolate, which then attacks the electrophilic β-carbon of the acceptor. jove.com
Table 1: Key Mechanistic Steps in the Formation via Michael Addition
| Step | Description | Reactants | Intermediate/Product |
| 1 | Enolate Formation | Ketone Donor + Base | Nucleophilic Enolate |
| 2 | Nucleophilic Attack | Enolate + α,β-Unsaturated Acceptor | Michael Adduct (1,5-Dicarbonyl) |
Following the initial Michael addition, the newly formed 1,5-dicarbonyl intermediate undergoes a base-catalyzed intramolecular aldol condensation to form the six-membered ring. jove.comwikipedia.org Aldehydes and ketones that possess α-hydrogens can undergo this reaction in the presence of a base. youtube.com The base abstracts an α-hydrogen from one end of the dicarbonyl intermediate, creating a new enolate. This enolate then attacks the second carbonyl group within the same molecule in a nucleophilic addition step. youtube.com
This cyclization forms a β-hydroxy ketone (an aldol addition product). wikipedia.org Typically, this intermediate is not isolated and readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the more thermodynamically stable α,β-unsaturated ketone, which in this case is the final cyclohexenone ring. wikipedia.orgyoutube.com The entire sequence of Michael addition followed by intramolecular aldol condensation constitutes the Robinson annulation. jove.com
Electrocyclic reactions are pericyclic processes that involve the conversion of a π-bond to a σ-bond (or the reverse) to form a ring. wikipedia.org These reactions can be triggered either thermally or photochemically and proceed through a concerted mechanism. A well-known example is the Nazarov cyclization, which converts divinyl ketones into cyclopentenones. wikipedia.org
While the Robinson annulation is the most common route to cyclohexenones, electrocyclization presents an alternative mechanistic pathway for ring formation in related systems. For the synthesis of a six-membered ring like that in this compound, a 6π electrocyclization of a conjugated triene system would be required. The stereochemical outcome of such a reaction is dictated by the Woodward-Hoffmann rules, which predict a disrotatory ring closure for a thermally induced 6π electron system.
Sigmatropic rearrangements are another class of pericyclic reactions where a σ-bond migrates across a π-system. numberanalytics.comlibretexts.org These reactions are classified by an order term [i,j], and they proceed intramolecularly. uh.edu The wikipedia.orgwikipedia.org sigmatropic rearrangement is particularly powerful in synthesis, with the Cope and Claisen rearrangements being cornerstone examples. libretexts.orgstereoelectronics.org
An elegant alternative to the aldol-based cyclization for forming the cyclohexenone core is the oxy-Cope rearrangement. This reaction involves the wikipedia.orgwikipedia.org sigmatropic rearrangement of a 1,5-diene that has a hydroxyl group at the C3 position. The initial rearrangement produces an enol, which then tautomerizes irreversibly to the stable keto form. stereoelectronics.org This tautomerization provides a strong thermodynamic driving force for the reaction. A hypothetical precursor to this compound could be synthesized and then rearranged under thermal conditions to generate the desired cyclic ketone framework with high regio- and stereocontrol.
Derivatization Strategies of the this compound Framework
Derivatization of the core structure allows for the synthesis of a diverse library of related compounds. The primary handle for such transformations is the ketone's carbonyl group.
The carbonyl group of this compound is a site of rich chemical reactivity, enabling a wide range of functional group transformations. These reactions typically involve the nucleophilic attack at the electrophilic carbonyl carbon.
Table 2: Potential Carbonyl Functionalization Reactions
| Reaction Type | Reagent(s) | Product Type | Description |
| Reduction | NaBH₄, LiAlH₄ | Allylic Alcohol | The ketone is reduced to a secondary alcohol, yielding 5-Methyl-2,6-diphenylcyclohex-2-en-1-ol. |
| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol | An organomagnesium halide adds to the carbonyl carbon, forming a new C-C bond and a tertiary alcohol after acidic workup. |
| Wittig Reaction | Ph₃P=CR₂ | Alkene | The carbonyl oxygen is replaced with a carbon group (CR₂), converting the ketone into a substituted diene. |
| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin | Nucleophilic addition of a cyanide ion to the carbonyl group, followed by protonation, yields a cyanohydrin derivative. |
These transformations provide access to a variety of structures, including allylic alcohols, which can be used in further synthetic steps, and exocyclic alkenes, which introduce new structural diversity.
Olefin Functionalization (C=C Double Bond Reactivity)
The carbon-carbon double bond within the α,β-unsaturated ketone system of this compound is electron-deficient due to the conjugative electron-withdrawing effect of the adjacent carbonyl group. This electronic characteristic makes it susceptible to nucleophilic attack (Michael addition) and various cycloaddition reactions. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from the behavior of similar 2-cyclohexen-1-one (B156087) systems.
Common transformations would include:
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) would be expected to form an epoxide across the double bond. The stereochemical outcome would be influenced by the steric hindrance imposed by the adjacent phenyl and methyl groups.
Halogenation: The addition of halogens (e.g., Br₂) would proceed to give the corresponding dihalo-derivative. Subsequent elimination reactions could then be used to introduce new sites of unsaturation.
Diels-Alder Reactions: The C=C bond can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes, leading to the formation of bicyclic systems. The reaction's feasibility would depend on the electronic nature of the diene and the steric hindrance around the cyclohexenone core.
Aryl Substituent Modifications
The two phenyl rings at positions 2 and 6 are key features of the molecule's structure and can be subjected to electrophilic aromatic substitution reactions. The reactivity of these rings is influenced by the electronic nature of the cyclohexenone core to which they are attached.
Nitration and Halogenation: Reactions with standard electrophilic reagents (e.g., HNO₃/H₂SO₄ for nitration, or Br₂/FeBr₃ for bromination) would lead to substitution on the phenyl rings. The substitution pattern (ortho, meta, para) would be directed by the activating/deactivating nature of the bond connecting the ring to the cyclohexenone core and would likely result in a mixture of products.
Suzuki-Miyaura Coupling: If the aryl rings were pre-functionalized with a halide (e.g., a bromo or iodo group), they could participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds with various boronic acids. This strategy allows for the introduction of a wide range of substituents, significantly diversifying the molecular structure. For instance, a series of 2,6-diphenylpyrazine (B1267240) derivatives were synthesized using a Suzuki methodology with 4-methoxyphenylboronic acid. nih.gov
Heterocyclic Ring Annulation and Fusion from the Cyclohexenone Core
The 1,3-dicarbonyl-like nature of the enone system makes this compound an excellent precursor for the synthesis of various fused and spiro-heterocyclic compounds. These reactions typically involve condensation with binucleophilic reagents.
Pyrazole (B372694) Derivatives
The reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazoles and pyrazolines. nih.govmdpi.com The reaction proceeds via initial Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration.
For this compound, reaction with hydrazine hydrate (B1144303) would be expected to yield a tetrahydropyrazolo[3,4-c]cyclohexene derivative. The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of an additional substituent on the pyrazole nitrogen. These pyrazole-fused structures are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netcapes.gov.br
Table 1: Synthesis of Pyrazole Derivatives from Related Precursors
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 1,3-Diketones | Hydrazine Derivatives | Lewis Acid Catalyst (e.g., LiClO₄), Ethylene Glycol | Polysubstituted Pyrazoles | mdpi.com |
| Ethyl Acetoacetate | Phenylhydrazine | nano-ZnO catalyst | 1,3,5-Substituted Pyrazoles | mdpi.com |
Chromen and Pyrrole (B145914) Derivatives
The synthesis of chromene and pyrrole derivatives can also be envisioned starting from the cyclohexenone core, often through multi-step sequences or multicomponent reactions.
Chromene Derivatives: While direct annulation to a chromene is less common from this specific precursor, related structures like methyl o-hydroxybenzoylpyruvate can be used in multicomponent reactions with aldehydes and amines to build complex chromeno[2,3-c]pyrrole systems. nih.gov A method for synthesizing 2-((6-(hydroxymethyl)chromen-5-yl)oxy)-1-phenylethanone derivatives has also been reported, highlighting the accessibility of the chromene scaffold. google.com
Pyrrole Derivatives: The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for pyrrole formation. semanticscholar.org The cyclohexenone can be converted into a suitable 1,4-dicarbonyl precursor through various functional group manipulations. Alternatively, the Van Leusen pyrrole synthesis, a [3+2] cycloaddition between an α,β-unsaturated ketone and tosylmethyl isocyanide (TosMIC), provides a direct route to highly substituted pyrroles. mdpi.com Chalcone-imide derivatives based on 1H-pyrrole-2,5-dione have also been synthesized and evaluated for their biological activities. ekb.eg
Thiazole (B1198619) and Thiadiazole Derivatives
The synthesis of thiazole and thiadiazole rings typically involves the reaction of a ketone with reagents containing sulfur and nitrogen atoms.
Thiazole Derivatives: A common route is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. The starting cyclohexenone can be halogenated at the α-position (C-3) to prepare the necessary precursor. Research has shown the synthesis of thiazole derivatives from 3,5-diphenylcyclohex-2-en-1-one, which serves as a close analogue. researchgate.net The reaction of carbothioamides, derived from chalcones, with 2-bromoacetophenone (B140003) also yields thiazole derivatives. researchgate.net
Thiadiazole Derivatives: Thiadiazoles can be synthesized from carbohydrazide (B1668358) precursors. For example, 2,6-dimethylimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-5-carbohydrazide has been used to synthesize a series of hydrazone derivatives containing the thiadiazole moiety. nih.gov The reaction of 2-((aryl)methylene)hydrazine-1-carbothioamides with acetic anhydride (B1165640) can also lead to N-acetylated thiadiazole derivatives. researchgate.net
Table 2: Synthesis of Thiazole and Thiadiazole Derivatives
| Starting Material | Key Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 3,5‐Diphenylcyclohex‐2‐en‐1‐one | Hydrazides, Thiosemicarbazide | Thiazole and Hydrazone Derivatives | researchgate.net |
| Carbothioamides | 2-Bromoacetophenone | 2,4-Disubstituted Thiazoles | researchgate.net |
Indazole Derivatives
Indazoles are bicyclic heterocyclic compounds consisting of fused benzene (B151609) and pyrazole rings. They can be synthesized from cyclohexenone derivatives through reaction with hydrazines, where the cyclohexene (B86901) ring is ultimately aromatized.
A study by Safaei-Ghomi et al. describes the synthesis of indazole derivatives from 3,5-diaryl-6-ethoxycarbonyl-2-cyclohexen-1-ones. researchgate.net The reaction with hydrazine hydrate in the presence of potassium t-butoxide leads to the corresponding 4,6-diaryl-4,5-dihydro-1H-indazoles. The aromatization to the final indazole can be achieved under oxidative conditions. This methodology is directly applicable to this compound, which would be expected to yield the corresponding methyl- and phenyl-substituted indazole. The synthesis of indazoles is of significant interest due to their wide range of pharmacological activities, including anticancer properties. nih.govnih.govresearchgate.net
Advanced Oxidation and Reduction Methodologies
The reactivity of this compound is characterized by the presence of three key functional groups: a trisubstituted carbon-carbon double bond, a ketone, and the surrounding cyclohexene framework. Advanced oxidation and reduction methodologies can selectively target these features, leading to a variety of functional group transformations. The steric hindrance imposed by the two phenyl groups and the methyl group significantly influences the stereochemical outcome of these reactions.
Reduction Methodologies
The reduction of α,β-unsaturated ketones such as this compound can proceed via several pathways, primarily involving the reduction of the ketone (1,2-reduction) to an allylic alcohol, the reduction of the carbon-carbon double bond (conjugate reduction), or the complete reduction of both functionalities.
One of the most effective methods for the selective 1,2-reduction of enones is the Luche reduction . wikipedia.orgtcichemicals.comyoutube.comacgpubs.org This method employs sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in a protic solvent like methanol. wikipedia.orgtcichemicals.com The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and favoring a "hard" hydride attack at the carbonyl carbon over a "soft" conjugate addition to the β-carbon. wikipedia.orgtcichemicals.com For a sterically hindered ketone like this compound, the Luche reduction is anticipated to selectively yield the corresponding allylic alcohol, 5-Methyl-2,6-diphenylcyclohex-2-en-1-ol. The stereochemical outcome of the hydride attack is generally governed by steric factors, with the hydride approaching from the less hindered face of the ketone. youtube.com
Catalytic hydrogenation offers a versatile approach to the reduction of both the double bond and the ketone. The choice of catalyst and reaction conditions determines the selectivity of the reduction. For instance, rhodium catalysts, such as those with chiral phosphine (B1218219) ligands like f-spiroPhos, have been successfully employed for the highly chemo- and enantioselective hydrogenation of structurally similar 2,6-dibenzylidene cyclohexanones. bohrium.comrsc.orgrsc.org These reactions typically proceed with high yields and excellent diastereoselectivity, favoring the formation of the trans isomer. rsc.org It is expected that the catalytic hydrogenation of this compound over a rhodium catalyst would primarily reduce the carbon-carbon double bond to afford the corresponding saturated ketone, 5-Methyl-2,6-diphenylcyclohexanone, with the potential for high diastereoselectivity. Further reduction of the ketone to the cyclohexanol (B46403) can also occur under more forcing conditions or with different catalysts.
Biocatalytic reductions, for example using Saccharomyces cerevisiae, have also been shown to be effective for the stereoselective reduction of substituted cyclohexanones, yielding chiral cyclohexanols with high enantiomeric purity. nih.gov
Interactive Data Table: Reduction of Substituted Cyclohexenones
| Substrate Type | Reagents and Conditions | Product(s) | Yield (%) | Diastereo-/Enantioselectivity |
| 2,6-Dibenzylidene cyclohexanones | [Rh(COD)Cl]₂ (0.5 mol%), (S,S)-f-spiroPhos (1.1 mol%), H₂ (10 atm), MeOH, r.t., 2 h | Chiral dibenzyl cyclohexanones | 93-99 | >20:1 trans:cis, >99% ee |
| α,β-Unsaturated Ketones | NaBH₄, CeCl₃, MeOH, r.t. | Allylic Alcohols | Quantitative | High 1,2-selectivity |
| 4-Substituted Cyclohexanone (B45756) | NaBH₄, CeCl₃ (sub-stoichiometric) | trans-Cyclohexanol | >94 | >16:1 |
| 2-Substituted Cyclohexanones | Saccharomyces cerevisiae | (1S,2S)- and (1R,2S)-Cyclohexanols | 45-49 | >99% ee |
Oxidation Methodologies
The oxidation of this compound can be directed at the carbon-carbon double bond or the ketone functionality. A key transformation for cyclic ketones is the Baeyer-Villiger oxidation , which converts the ketone into a lactone (a cyclic ester). wikipedia.orgnih.govorganic-chemistry.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of the oxygen insertion. In the case of this compound, the migratory preference would be between the more substituted carbon bearing a phenyl group and the less substituted carbon of the cyclohexene ring. Due to the high migratory aptitude of tertiary and secondary alkyl groups, it is plausible that the oxygen atom would insert between the carbonyl carbon and the more substituted C6 carbon. organic-chemistry.org However, the steric hindrance of the bulky phenyl groups could influence the reaction's feasibility and outcome. sigmaaldrich.com
Chemoenzymatic Baeyer-Villiger oxidations using lipases and urea-hydrogen peroxide in an organic solvent have been developed as a greener alternative to traditional methods. bohrium.com
Interactive Data Table: Oxidation of Substituted Cyclohexanones
| Substrate Type | Reagents and Conditions | Product(s) | Comments |
| Substituted Cyclohexanones | Novozyme-435, Urea-Hydrogen Peroxide, Ethyl Acetate | Substituted ε-caprolactones | Green method, yield varies with substituent. |
| Ketones | m-CPBA | Esters/Lactones | Regioselectivity depends on migratory aptitude. |
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise solid-state structure of a molecule. This technique would provide detailed insights into the bond lengths, bond angles, and torsional angles of 5-Methyl-2,6-diphenylcyclohex-2-en-1-one, thereby establishing its absolute configuration and preferred conformation in the crystalline state.
Crystal Structure Determination and Refinement
To perform this analysis, a suitable single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern would be collected and the data processed to solve and refine the crystal structure. Key parameters obtained from this refinement process would be tabulated to indicate the quality of the crystallographic model.
Illustrative Crystal Data and Structure Refinement Parameters
| Parameter | Value |
|---|---|
| Empirical formula | C₁₉H₁₈O |
| Formula weight | 262.34 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X Å, b = Y Å, c = Z Å |
| α = 90°, β = Y°, γ = 90° | |
| Volume | V ų |
| Z | 4 |
| Density (calculated) | Dₓ g/cm³ |
| Absorption coefficient | μ mm⁻¹ |
| F(000) | 560 |
| Crystal size | X x Y x Z mm |
| Theta range for data collection | θ to θ degrees |
| Index ranges | -h to h, -k to k, -l to l |
| Reflections collected | N |
| Independent reflections | R_int |
| Completeness to theta | % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | N / 0 / N |
| Goodness-of-fit on F² | S |
| Final R indices [I>2sigma(I)] | R₁ = %, wR₂ = % |
| R indices (all data) | R₁ = %, wR₂ = % |
Conformational Analysis of the Cyclohexenone Ring
The cyclohexenone ring is not planar and can adopt several conformations, such as a half-chair or an envelope. X-ray diffraction data would allow for a precise description of the ring's puckering. The specific conformation is dictated by the steric and electronic influences of the methyl and phenyl substituents.
Intermolecular Interactions (e.g., C-H···O, C-H···π)
In the solid state, molecules of this compound would be held together by a network of weak intermolecular forces. Analysis of the crystal packing would reveal the presence of interactions such as C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon interacts with the oxygen of the carbonyl group of an adjacent molecule. Additionally, C-H···π interactions, involving hydrogen atoms and the aromatic phenyl rings, would likely play a significant role in stabilizing the crystal lattice.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional techniques are essential for unambiguously assigning all signals and determining the connectivity and stereochemistry of the molecule.
2D NMR Techniques (e.g., COSY, HETCOR, NOESY) for Connectivity and Stereochemistry
A suite of 2D NMR experiments would be necessary for the complete structural assignment of this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons within the cyclohexenone ring and establish the relationships between the ring protons and the methyl group.
HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon atom in the ¹³C NMR spectrum based on the known assignments of the protons from the COSY experiment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the stereochemistry of the molecule. For instance, it could reveal the relative orientation of the methyl group and the phenyl group at the adjacent stereocenter by showing spatial proximity between their respective protons.
Illustrative 2D NMR Connectivity Data
| Proton (¹H) Signal | Correlated Protons (COSY) | Correlated Carbon (HETCOR/HSQC) | Spatially Proximate Protons (NOESY) |
|---|---|---|---|
| H-3 | H-4 | C-3 | H-4, Phenyl-H (at C-2) |
| H-4 | H-3, H-5 | C-4 | H-3, H-5 |
| H-5 | H-4, H-6, CH₃ | C-5 | H-4, H-6, CH₃ |
| H-6 | H-5 | C-6 | H-5, Phenyl-H (at C-6) |
The combination of these advanced analytical techniques would provide a comprehensive and unambiguous characterization of the structure, conformation, and intermolecular interactions of this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis (Beyond Basic Identification)
The most characteristic band in the IR spectrum is the C=O stretching vibration. For a cyclohexenone system, this typically appears in the range of 1685-1665 cm⁻¹. The exact frequency is influenced by the conjugation with the C=C double bond, which lowers the frequency from that of a saturated cyclohexanone (B45756) (around 1715 cm⁻¹). The phenyl groups can further influence the electronic environment of the enone system.
Beyond the carbonyl stretch, other key vibrational modes provide a more complete picture:
C=C Stretching: The alkene C=C stretch of the cyclohexene (B86901) ring is expected around 1640-1600 cm⁻¹. This band, along with the C=O stretch, confirms the enone system.
Aromatic C=C Stretching: The phenyl groups give rise to a series of characteristic bands in the 1600-1450 cm⁻¹ region.
C-H Vibrations:
Aromatic C-H Stretch: These appear as a group of weak to medium bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
Alkenyl C-H Stretch: The C-H bond on the double bond of the ring will also absorb above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H bonds of the methyl group and the saturated part of the cyclohexene ring will show stretching vibrations just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).
CH₂ and CH₃ Bending (Scissoring/Rocking): Vibrations corresponding to the scissoring of the CH₂ groups in the ring and the bending of the methyl group are found in the 1470-1370 cm⁻¹ range.
Ring Vibrations: The cyclohexene ring itself has characteristic "breathing" and deformation modes, though these can be complex and coupled with other vibrations.
Raman spectroscopy is particularly useful for analyzing the carbon-carbon double bonds (both aromatic and olefinic) due to the change in polarizability during these vibrations. The C=C stretching bands are often stronger and sharper in the Raman spectrum compared to the IR spectrum. This can help to resolve the olefinic C=C from the aromatic ring vibrations.
Table 2: Key Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | IR Activity | Raman Activity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium | Confirms phenyl groups. |
| Alkene C-H Stretch | 3050 - 3010 | Medium-Weak | Medium | Confirms C=C-H group in the ring. |
| Aliphatic C-H Stretch | 2975 - 2850 | Strong | Strong | From CH₃, CH₂, and CH groups in the ring. |
| C=O Stretch (conjugated) | 1685 - 1665 | Strong, Sharp | Medium | Key functional group identification; lowered by conjugation. |
| C=C Stretch (alkene) | 1640 - 1600 | Medium | Strong | Confirms α,β-unsaturation. |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong | Strong | Characteristic pattern for phenyl substitution. |
| CH₃/CH₂ Bending | 1470 - 1370 | Medium | Medium | Scissoring and deformation modes. |
| C-C Stretch (ring) | 1200 - 1000 | Weak-Medium | Medium | Skeletal vibrations of the cyclohexene ring. |
Note: This table presents expected frequency ranges based on data for analogous substituted cyclohexanone and aromatic ketone structures.
The combined analysis of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and offering insights into the electronic effects of conjugation and substitution within the this compound structure.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 5-Methyl-2,6-diphenylcyclohex-2-en-1-one, from its geometry to its reactivity.
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in this compound. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the transition states that connect them. psu.edunih.govrsc.orgrsc.orgsemanticscholar.org Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. youtube.com The energy of this transition state determines the activation energy of the reaction, which is a critical factor in understanding reaction rates. For instance, in a potential reaction such as a nucleophilic addition to the carbonyl group or the α,β-unsaturated system, DFT can be used to model the step-by-step process and determine the most favorable pathway. researchgate.netchemrxiv.org
Table 2: Hypothetical Activation Energies for a Reaction of this compound Calculated by DFT
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic attack on carbonyl carbon | 15.2 |
| 1,4-Conjugate addition | 12.8 |
The electronic and structural information obtained from DFT calculations can be used to predict the reactivity and selectivity of this compound in various chemical reactions. rsc.orgbeilstein-journals.org For example, the calculated distribution of electron density and the shapes of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack. In the case of this compound, DFT can help predict whether a nucleophile would preferentially attack the carbonyl carbon (1,2-addition) or the β-carbon of the enone system (1,4-conjugate addition). researchgate.net Furthermore, DFT can be employed to understand and predict the stereoselectivity of reactions where new chiral centers are formed.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. nih.govmdpi.commdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes and flexibility. elifesciences.orgescholarship.org For a molecule with multiple rotatable bonds and a flexible cyclohexene (B86901) ring, MD simulations can map out the accessible conformations and the energy barriers between them, providing a comprehensive understanding of its conformational landscape. nih.govnih.gov
Structural Stability Calculations and Energetic Comparisons of Isomers
DFT calculations are also highly effective for assessing the relative stabilities of different isomers of this compound. researchgate.net This includes constitutional isomers, which have different connectivity, and stereoisomers, such as enantiomers and diastereomers, which have the same connectivity but different spatial arrangements. By calculating the total electronic energy of each isomer, it is possible to determine the most thermodynamically stable form. These calculations are crucial for understanding which isomers are likely to be favored at equilibrium.
Table 3: Hypothetical Relative Energies of Isomers of this compound Calculated by DFT
| Isomer | Relative Energy (kcal/mol) |
| (5R, 6S) | 0.0 (Reference) |
| (5S, 6R) | 0.0 |
| (5R, 6R) | +2.5 |
| (5S, 6S) | +2.5 |
Computational Studies of Structure-Activity Relationships (SAR)
Computational methods are integral to understanding the structure-activity relationships (SAR) of bioactive molecules. nih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.com For a compound like this compound, which may have interesting biological properties, computational SAR studies can help to identify the key structural features responsible for its activity. acs.org This often involves creating a library of virtual analogs by modifying the parent structure and then using computational techniques to predict their activity.
Quantitative Structure-Activity Relationship (QSAR) models, for instance, use statistical methods to correlate calculated molecular descriptors (such as electronic properties, size, and shape) with experimentally determined biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Ligand-Target Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential therapeutic applications by modeling the interaction between a drug candidate and its biological target.
Research on analogous compounds, such as 2,6-diarylidene cyclohexanone (B45756) analogs, has demonstrated their potential as inhibitors of various enzymes. For instance, in a study investigating these analogs as potential inhibitors of pyridoxal (B1214274) kinase (PdxK), a key enzyme in some parasites, molecular docking was used to predict their binding affinity and interaction modes. The results indicated that these molecules could fit into the active site of the enzyme, with docking scores suggesting a strong binding potential. nih.gov Similarly, docking studies on cyclic diphenylphosphonates as DNA gyrase inhibitors have revealed how these molecules interact with the enzyme's active site, a critical aspect for designing new antibacterial drugs. mdpi.com
The binding interactions for these related compounds often involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues in the target protein's binding pocket. For example, in studies of 1,3-diphenyl-3-(phenylamino)propan-1-ones as selective COX-2 inhibitors, molecular modeling showed that the compounds adopted a binding pose similar to known inhibitors, with specific functional groups inserting into the secondary pocket of the COX-2 enzyme. researchgate.net
While specific data for this compound is not available, a hypothetical docking study would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target. The resulting binding energy and interaction patterns would provide a preliminary assessment of its potential as a ligand for that target.
Table 1: Illustrative Molecular Docking Data for Structurally Related Cyclohexanone Analogs
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
| 2,6-diarylidene cyclohexanone analogs | Pyridoxal Kinase (PdxK) | -161.064 (for a template compound) | Not specified |
| Cyclic diphenylphosphonates | DNA Gyrase | -9.08 | Not specified |
| 1,3-diphenyl-3-(phenylamino)propan-1-ones | COX-2 | Not specified | Val523, Phe518, Ile517, Arg513, His90, Tyr355, Arg120 |
This table is illustrative and based on data from structurally related compounds, not this compound itself.
Predictive Modeling of Chemical Interactions
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, establishes a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. mdpi.com These models are instrumental in screening large virtual libraries of compounds and prioritizing them for synthesis and further testing. nih.gov
The development of a predictive QSAR model typically involves several steps:
Data Set Preparation : A collection of compounds with known activities (the training set) is compiled.
Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated for each compound.
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a model that correlates the descriptors with the observed activity. acs.org
Validation : The model's predictive power is assessed using an external set of compounds (the test set). mdpi.com
For instance, QSAR studies on cyclohexane-1,3-dione derivatives have been used to identify key structural features that influence their biological activity against non-small-cell lung cancer (NSCLC). acs.org These models can help in designing new derivatives with potentially enhanced potency. The QSAR Toolbox, a software application, facilitates such analyses by providing tools for data retrieval, analogue identification, and data gap filling. qsartoolbox.org
In the context of this compound, a predictive QSAR model could be developed to estimate its potential for a specific biological activity, provided a suitable dataset of related compounds is available. The model would use calculated molecular descriptors for this compound to predict its activity, thereby guiding its experimental evaluation.
Table 2: Key Parameters in a Typical QSAR Model Development
| Parameter | Description | Example from a Study on Cyclohexanone Analogs |
| R² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. An R² of 1 indicates that the regression predictions perfectly fit the data. | 0.9777 |
| Q² (Cross-validated R²) | An indicator of the predictive ability of the model, calculated using a cross-validation method. | 0.6592 |
| F-test value | A statistical test that determines the overall significance of the regression model. | 105.028 |
| SDEC (Standard Deviation of the Error of Calculation) | A measure of the average error in the calculated values from the model. | 0.0593 |
This table presents typical statistical parameters from a QSAR study on related compounds and serves as an example of the metrics used to evaluate such models. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
